molecular formula C20H26N2O3 B2991178 N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361882-96-2

N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2991178
CAS RN: 2361882-96-2
M. Wt: 342.439
InChI Key: QSZWZHBIELSKOG-DLBZAZTESA-N
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Description

The compound is a complex organic molecule. Based on its name, it contains a cyclopentyl ring, a phenyl ring, and a piperidine ring . It’s likely to be used in research or pharmaceutical applications .


Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings. The cyclopentyl and phenyl rings are likely to contribute to the compound’s rigidity, while the piperidine ring may introduce some flexibility .

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if it’s a pharmaceutical compound, it could interact with biological targets in the body .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing side effects, or finding new applications .

properties

IUPAC Name

N-[(1S,3R)-3-hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-2-18(24)22-12-10-20(11-13-22,15-6-4-3-5-7-15)19(25)21-16-8-9-17(23)14-16/h2-7,16-17,23H,1,8-14H2,(H,21,25)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZWZHBIELSKOG-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N[C@H]3CC[C@H](C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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